

2-Fluoro-6-phenoxybenzonitrile spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-6-phenoxybenzonitrile

Cat. No.: B068882

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **2-Fluoro-6-phenoxybenzonitrile**

This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound **2-Fluoro-6-phenoxybenzonitrile**. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a field-proven perspective on not just the data itself, but the causality behind experimental choices, the logic of spectral interpretation, and the establishment of self-validating analytical workflows for unambiguous structural elucidation.

Introduction: The Analytical Imperative

2-Fluoro-6-phenoxybenzonitrile is a substituted aromatic compound with functional groups that make it a valuable building block in medicinal chemistry and materials science. Its precise structure—the specific arrangement of the fluoro, phenoxy, and nitrile groups on the benzene ring—governs its reactivity and physicochemical properties. Therefore, rigorous spectroscopic characterization is not merely a procedural step but a foundational requirement for ensuring purity, confirming identity, and enabling reproducible downstream applications. This guide details the integrated analytical approach required to achieve this.

Table 1: Compound Identification and Key Properties

Parameter	Value	Source
IUPAC Name	2-Fluoro-6-phenoxybenzonitrile	N/A
CAS Number	175204-06-5	[1]
Molecular Formula	C ₁₃ H ₈ FNO	[1] [2]
Molecular Weight	213.21 g/mol	[1] [2]
Structure	N/A	

The image you are requesting does not exist or is no longer available.
imgur.com

Structure drawn for illustrative purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution.[\[3\]](#) For **2-Fluoro-6-phenoxybenzonitrile**, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential to map the precise connectivity and electronic environment of each atom.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile and fluorine substituents and the anisotropic effect of the aromatic rings.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Accurately weigh ~5-10 mg of **2-Fluoro-6-phenoxybenzonitrile** and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its

excellent solubilizing power for a broad range of organic compounds and its well-defined residual solvent peak.[4]

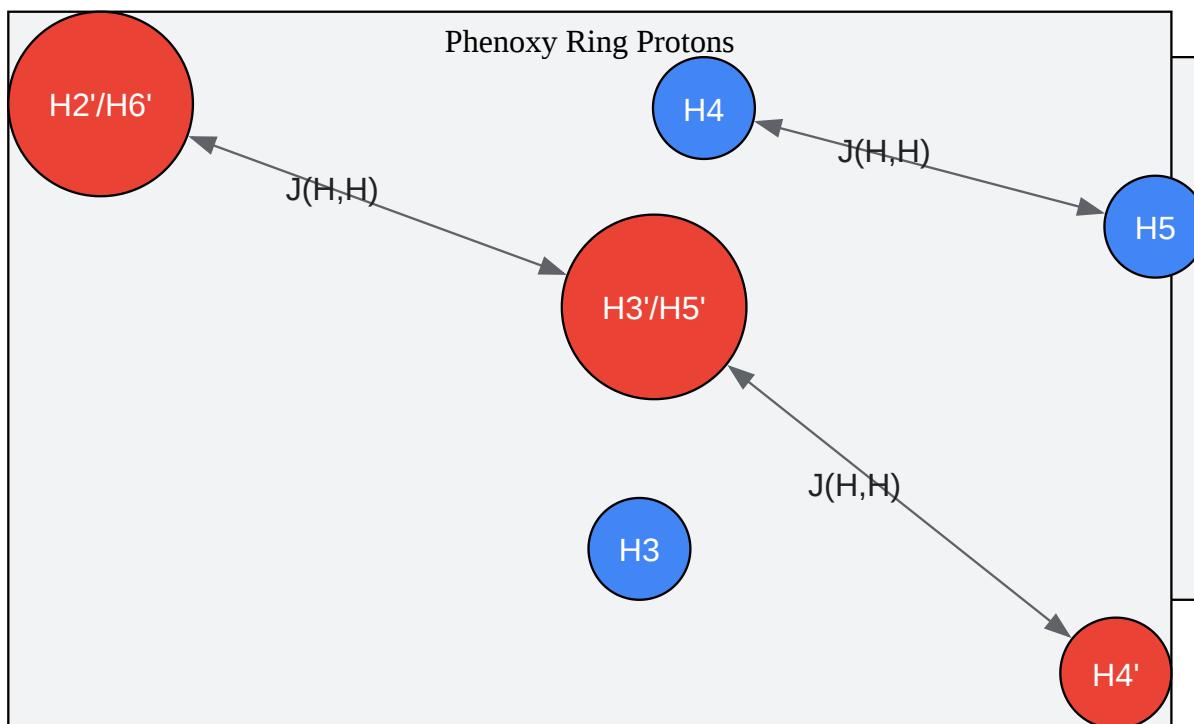

- Instrumentation: Utilize a high-field NMR spectrometer (≥ 400 MHz) to ensure optimal signal dispersion and resolution, which is critical for resolving the complex multiplets of the aromatic protons.[3]
- Data Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a high signal-to-noise ratio. Key parameters include a spectral width of ~ 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of ~ 3 -4 seconds.[3]
- Data Processing: Process the raw data using Fourier transformation, followed by phase and baseline correction. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Table 2: ^1H NMR Spectral Data for **2-Fluoro-6-phenoxybenzonitrile** (400 MHz, CDCl_3)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
Aromatic Protons	7.20 - 7.80	Multiplet (m)	N/A

Note: Specific assignments within the multiplet require advanced 2D NMR techniques (e.g., COSY, HSQC). The data presented is based on typical ranges for such substituted aromatic systems as seen in the available spectrum.[2]

Logical Relationship Diagram: ^1H NMR Environments

[Click to download full resolution via product page](#)

Caption: Proton environments and their through-bond coupling relationships.

Carbon-13 (^{13}C) NMR Analysis

The proton-decoupled ^{13}C NMR spectrum reveals each unique carbon environment, including the quaternary carbons (C-F, C-CN, C-O), which are invisible in the ^1H NMR spectrum. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (^1J C-F), a key diagnostic feature.[3]

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample and Instrumentation: Use the same sample and spectrometer as for the ^1H NMR experiment.
- Data Acquisition: Acquire a proton-decoupled spectrum. Due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ^{13}C nucleus, a significantly larger number of

scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required for adequate signal-to-noise.[3]

- Data Processing: Process the data similarly to the ^1H spectrum. Calibrate the spectrum using the residual CDCl_3 solvent peak ($\delta \approx 77.16$ ppm).[4]

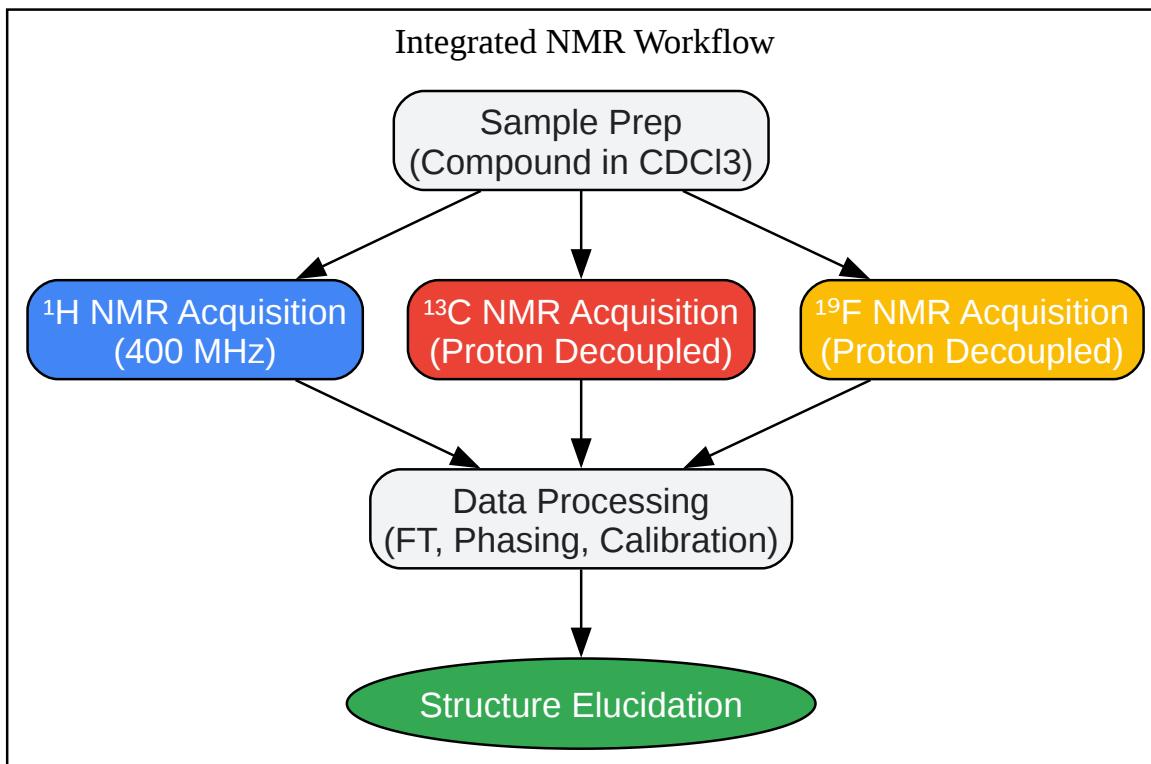
Table 3: Predicted ^{13}C NMR Chemical Shifts for **2-Fluoro-6-phenoxybenzonitrile**

Carbon Environment	Predicted Chemical Shift (δ , ppm)	Key Feature
$\text{C}\equiv\text{N}$ (Nitrile)	115-120	Quaternary, weak intensity
Aromatic C-H	110-140	Multiple peaks
Aromatic C-F	160-165 (d)	Large ^1J C-F coupling (~250 Hz)
Aromatic C-O	155-160	Quaternary
Aromatic C-CN	100-110 (d)	Small ^2J C-F coupling

Note: These are predicted values based on established chemical shift ranges for substituted benzonitriles and aromatic ethers.[5][6][7]

Fluorine-19 (^{19}F) NMR Analysis

Given the presence of a fluorine atom, ^{19}F NMR is an indispensable tool. The ^{19}F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive probe.[8] Its chemical shift is exquisitely sensitive to the local electronic environment, providing a unique fingerprint for fluorinated compounds.[9][10]


Experimental Protocol: ^{19}F NMR Spectroscopy

- Sample and Instrumentation: Use the same sample. The spectrometer must be equipped with a broadband or fluorine-specific probe.
- Data Acquisition: Acquire a proton-decoupled ^{19}F NMR spectrum. This is a high-sensitivity nucleus, and spectra can be obtained rapidly.

- Data Processing: Process the data using Fourier transformation. Chemical shifts are typically referenced externally to a standard like CFCl_3 ($\delta = 0$ ppm).[\[11\]](#)

Expected ^{19}F NMR Spectrum: The spectrum is expected to show a single signal for the one fluorine atom. In the proton-coupled spectrum, this signal would appear as a multiplet due to couplings with the ortho and meta protons on the fluorobenzonitrile ring. The chemical shift for an aryl fluoride typically appears in the range of -100 to -140 ppm relative to CFCl_3 .[\[11\]](#)

Workflow Diagram: Integrated NMR Analysis

[Click to download full resolution via product page](#)

Caption: A streamlined workflow for multi-nuclear NMR analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid and definitive confirmation of the functional groups present in a molecule by probing their characteristic vibrational frequencies. For **2-Fluoro-6-phenoxybenzonitrile**, the key diagnostic peaks are the nitrile (C≡N) stretch, the ether (C-O-C) stretch, and the carbon-fluorine (C-F) stretch.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

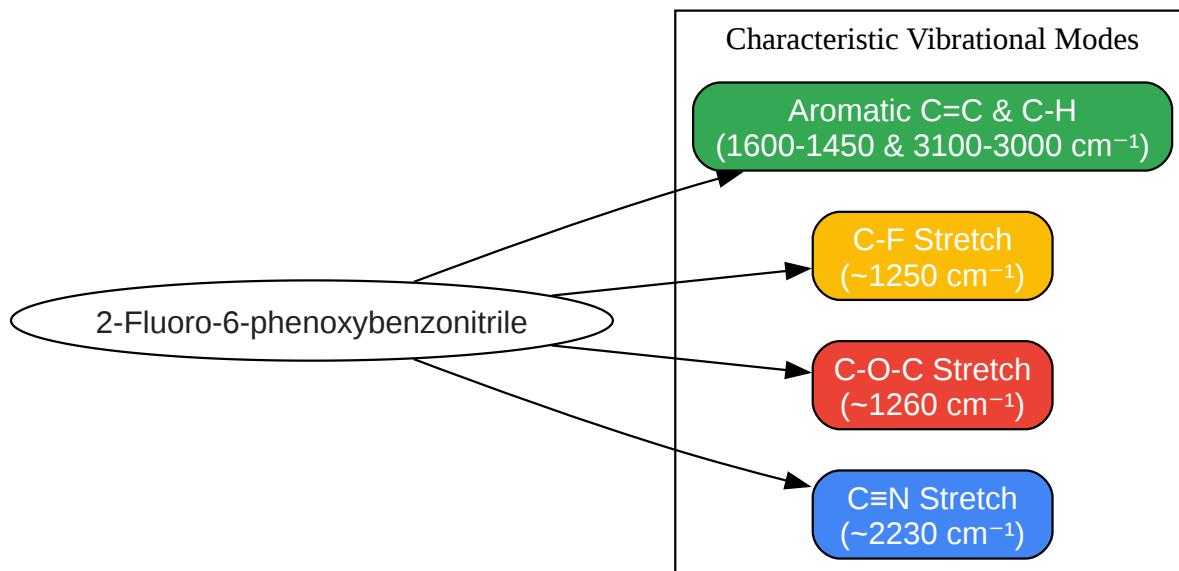

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed, making ATR a highly efficient technique.
- **Instrumentation:** Use a standard benchtop FTIR spectrometer equipped with an ATR accessory.
- **Data Acquisition:** Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to generate the final spectrum.
- **Data Processing:** The sample spectrum is automatically ratioed against the background spectrum by the instrument software to produce the final transmittance or absorbance spectrum.

Table 4: Key IR Absorption Bands for **2-Fluoro-6-phenoxybenzonitrile**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group
~2230	C≡N Stretch	Strong, Sharp	Nitrile
3100-3000	C-H Stretch	Medium	Aromatic
1600-1450	C=C Stretch	Medium-Strong	Aromatic Ring
~1260	C-O-C Stretch	Strong	Aryl Ether
~1250	C-F Stretch	Strong	Aryl Fluoride
900-675	C-H Bend (out-of-plane)	Strong	Aromatic (Substitution Pattern)

Note: Wavenumbers are based on data for similar structures and general correlation tables.[\[12\]](#) [\[13\]](#)[\[14\]](#)

Diagram: Key Molecular Vibrational Modes

[Click to download full resolution via product page](#)

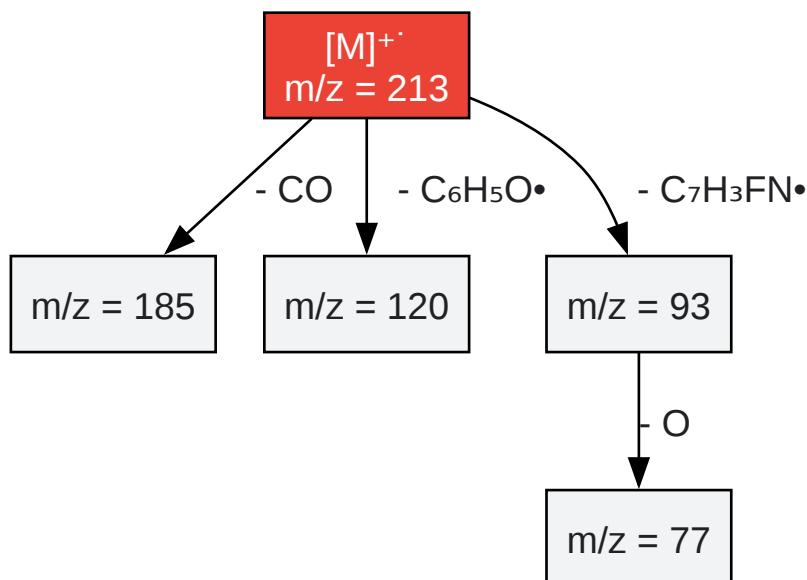
Caption: Key IR-active vibrations for functional group identification.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues derived from its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable bond cleavages.[\[15\]](#)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.


- Instrumentation: Use a GC-MS system. The GC separates the analyte from any potential impurities before it enters the mass spectrometer.
- GC Method: Inject a small volume (e.g., 1 μ L) into the GC. Use a temperature program that allows for the elution of the compound as a sharp peak (e.g., start at 100°C, ramp to 280°C at 10°C/min).
- MS Method: Use a standard EI source at 70 eV. Scan a mass range that encompasses the expected molecular weight (e.g., m/z 40-300).
- Data Analysis: Identify the molecular ion peak (M^{+}) and analyze the major fragment ions.

Predicted Fragmentation Pattern: The molecular ion (M^{+}) is expected at m/z 213, corresponding to the molecular formula $C_{13}H_8FNO$. The stability of the aromatic systems should result in a reasonably prominent molecular ion peak.[16]

Table 5: Predicted Major Fragments in the EI Mass Spectrum

m/z	Proposed Fragment Structure	Neutral Loss
213	$[C_{13}H_8FNO]^{+}$	Molecular Ion (M^{+})
185	$[C_{12}H_8FNO]^{+}$	CO
120	$[C_7H_5FN]^{+}$	$C_6H_5O\cdot$ (Phenoxy radical)
93	$[C_6H_5O]^{+}$	$C_7H_3FN\cdot$
77	$[C_6H_5]^{+}$	C_7H_3FNO

Diagram: Predicted EI Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Plausible fragmentation pathway under Electron Ionization (EI).

Conclusion: A Synthesis of Spectroscopic Evidence

The unambiguous characterization of **2-Fluoro-6-phenoxybenzonitrile** is achieved not by a single technique, but by the logical synthesis of data from NMR, IR, and MS. NMR spectroscopy provides the definitive structural framework, IR confirms the presence and integrity of key functional groups, and MS validates the molecular weight and offers corroborating structural evidence through fragmentation analysis. This integrated, multi-technique approach forms a self-validating system that ensures the identity, purity, and quality of the molecule, which is paramount for its successful application in research and development.

References

- BenchChem. A Comparative Spectroscopic Analysis of Fluorinated Benzonitriles. BenchChem.
- BenchChem. A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile. BenchChem.
- mzCloud. 2-Fluoro-6-(4-methoxyphenoxy)benzonitrile. mzCloud.
- SpectraBase. **2-Fluoro-6-phenoxybenzonitrile**. Wiley-VCH GmbH.
- PubChem. 2-Fluoro-6-methoxybenzonitrile. National Institutes of Health.
- ChemicalBook. 2-Fluorobenzonitrile(394-47-8) 13C NMR spectrum. ChemicalBook.
- Synblock. CAS 175204-06-5 | **2-Fluoro-6-phenoxybenzonitrile**. Synblock.

- University of California, Davis. Fluorine NMR. UC Davis.
- University of Calgary. ¹⁹Flourine NMR. University of Calgary.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- Alfa Chemistry. ¹⁹F NMR Chemical Shift Table. Alfa Chemistry.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- PubMed. The application of ¹⁹F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). National Library of Medicine.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Oregon State University. ¹³C NMR Chemical Shifts. Oregon State University.
- CymitQuimica. **2-Fluoro-6-phenoxybenzonitrile**. CymitQuimica.
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
- Michigan State University. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Michigan State University.
- MilliporeSigma. Table of Characteristic IR Absorptions. MilliporeSigma.
- University of Washington. INFRARED SPECTROSCOPY (IR). University of Washington.
- YouTube. Functional Groups from Infrared Spectra. Michael Evans.
- University of Colorado Boulder. Interpretation of mass spectra. University of Colorado Boulder.
- NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. NC State University Libraries.
- Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 175204-06-5 | 2-Fluoro-6-phenoxybenzonitrile - Synblock [synblock.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.washington.edu [chem.washington.edu]

- 5. 2-Fluorobenzonitrile(394-47-8) ^{13}C NMR spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ^{13}C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. biophysics.org [biophysics.org]
- 10. The application of ^{19}F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. uni-saarland.de [uni-saarland.de]
- 16. whitman.edu [whitman.edu]
- To cite this document: BenchChem. [2-Fluoro-6-phenoxybenzonitrile spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068882#2-fluoro-6-phenoxybenzonitrile-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com